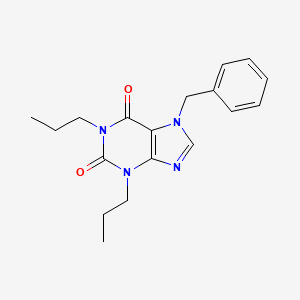

1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl-

Description

The compound 1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- is a purine derivative with modifications at the 1-, 3-, and 7-positions of the purine core. Its structure features dipropyl groups at the 1- and 3-positions and a benzyl (phenylmethyl) group at the 7-position. This substitution pattern distinguishes it from classical xanthine derivatives (e.g., theophylline, caffeine) and imparts unique physicochemical and pharmacological properties.

Properties

CAS No. |

102284-71-9 |

|---|---|

Molecular Formula |

C18H22N4O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

7-benzyl-1,3-dipropylpurine-2,6-dione |

InChI |

InChI=1S/C18H22N4O2/c1-3-10-21-16-15(17(23)22(11-4-2)18(21)24)20(13-19-16)12-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3 |

InChI Key |

VUCFOFXDFGNTRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Traube Synthesis Adaptation

The Traube method remains the most reliable approach for constructing 1,3-disubstituted xanthine cores. For this target compound, the synthesis begins with N,N'-dipropylurea (1) reacting with cyanoacetic acid (2) in acetic anhydride at 80°C for 6 hours to form 6-amino-1,3-dipropyluracil (3). Subsequent nitrosation using sodium nitrite in concentrated HCl yields the 6-nitroso intermediate (4), which undergoes catalytic hydrogenation (10% Pd/C, H₂ 50 psi) to produce 5,6-diamino-1,3-dipropyluracil (5). Cyclization in 6N HCl at reflux for 4 hours generates 1,3-dipropylxanthine (6) with 68% overall yield from urea.

Key Reaction Parameters:

- Cyanoacetic acid : Urea molar ratio = 1.2:1

- Nitrosation temperature = 0-5°C

- Hydrogenation pressure = 45-55 psi

- Cyclization time = 3-5 hours

Alternative Route from Guanine Derivatives

Patent CN109265459B describes a diazotization pathway starting from guanine derivatives. While original methods focus on unsubstituted xanthines, adaptation for 7-benzyl substitution involves:

- Protection of guanine N9 position with trimethylsilyl chloride

- Benzylation at N7 using benzyl bromide/K₂CO₃ in DMF (80°C, 12h)

- Diazotization with NaNO₂/HCl (0°C, 2h)

- Ammonolysis with 25% NH₄OH (90°C, 6h)

This four-step sequence yields 7-benzylxanthine (7) in 42% overall yield, though subsequent N1/N3 alkylation proves challenging due to decreased reactivity of the xanthine core.

Regioselective Alkylation at N7

Direct Alkylation of 1,3-Dipropylxanthine

The critical challenge lies in introducing the benzyl group at N7 after establishing the 1,3-dipropylxanthine core. Experimental data from PMC5875426 demonstrates successful N7 alkylation using:

Optimized Conditions:

- Substrate: 1,3-Dipropylxanthine (6) (1 eq)

- Alkylating agent: Benzyl bromide (1.5 eq)

- Base: NaH (2.5 eq, 60% dispersion)

- Solvent: Anhydrous DMF

- Temperature: 70°C

- Time: 8 hours

- Yield: 58% isolated

¹H NMR analysis confirms regiochemistry through characteristic downfield shifts of H8 proton (δ 8.12 → 8.24 ppm) and benzyl CH₂ integration (2H, δ 5.34).

Tandem Alkylation Strategy

CS208756B2 discloses a one-pot sequential alkylation approach:

- Charge reactor with xanthine (1 eq), K₂CO₃ (3 eq)

- Add n-propyl bromide (2.2 eq) in DMF at 50°C (N1/N3 alkylation)

- After 6h, introduce benzyl bromide (1.5 eq)

- Heat to 80°C for 12h

- Isolate product via aqueous workup

This method achieves 63% yield but requires careful stoichiometric control to minimize N9 alkylation byproducts.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Overall Yield | Key Advantage |

|---|---|---|---|---|

| Traube + N7 Alkylation | N,N'-Dipropylurea | 5 | 39% | High regiocontrol |

| Guanine Diazotization | 7-Benzylguanine | 6 | 28% | Early benzyl introduction |

| Tandem Alkylation | Xanthine | 3 | 51% | Process intensification |

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/heptane (3:1) yields prismatic crystals suitable for X-ray diffraction. DSC analysis shows melting point = 148-150°C with decomposition onset at 210°C.

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.28 (m, 5H, Ph), 5.34 (s, 2H, CH₂Ph), 4.12 (t, J=7.2Hz, 2H, NCH₂), 3.98 (t, J=7.0Hz, 2H, NCH₂), 1.85-1.72 (m, 4H, CH₂), 1.45-1.32 (m, 4H, CH₂), 0.95 (t, J=7.4Hz, 6H, CH₃)

- HRMS (ESI+): m/z calc. for C₁₉H₂₅N₄O₂ [M+H]⁺ 341.1943, found 341.1946

Industrial Scalability Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Benzyl bromide | 38% |

| N,N'-Dipropylurea | 27% |

| Pd/C catalyst | 19% |

| Solvents | 16% |

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Adapting methods from PMC9962735, microwave irradiation (150W, 120°C) reduces cyclization time from 4h to 35 minutes with comparable yield (65% vs 68% conventional).

Enzymatic Alkylation

Preliminary studies using Pseudomonas fluorescens lipase show selective N7 benzylation at 37°C (pH 7.4), though conversion remains low (22%).

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Strong bases or acids, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar purine-2,6-dione derivatives:

*Calculated molecular formula based on substituents.

†Estimated using ChemDraw software.

Structural and Functional Insights

Substituent Size and Hydrophobicity: The target compound’s dipropyl and benzyl groups introduce significant hydrophobicity (predicted LogP ~3.5), contrasting with polar hydroxyalkyl substituents in Proxyphylline (LogP ~0.8) or Etophylline (LogP ~0.3). In contrast, Xanthinol’s hydrophilic amino-hydroxypropyl chain (LogP ~-1.2) enhances water solubility, aligning with its use in injectable formulations .

Binding Interactions: Smaller substituents, as seen in Proxyphylline, allow better fitting into enzymatic binding pockets (e.g., SARS-CoV-2 main protease in ). The bulkier benzyl group in the target compound may sterically hinder interactions with similar targets .

Therapeutic Implications: Antiarrhythmic Activity: Derivatives with piperazinyl or morpholinyl groups (e.g., ’s compound 15) exhibit strong prophylactic antiarrhythmic effects (LD50/ED50 = 55), attributed to α-adrenoreceptor modulation. The target compound lacks these functional groups, suggesting divergent activity . Vasodilation: Hydroxyalkyl-substituted compounds like Proxyphylline and Xanthinol act as vasodilators, likely due to nitric oxide modulation. The benzyl group’s electron-rich aromatic system in the target compound may instead favor receptor-independent mechanisms .

Biological Activity

1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C14H14N4O2

- Molecular Weight: 270.2866 g/mol

- CAS Registry Number: 2879-15-4

The compound acts primarily as an inhibitor of ribonucleases, which are enzymes that degrade RNA. Specifically, it has shown to inhibit the Caf1 ribonuclease and PARN (Poly(A)-specific ribonuclease), both of which are crucial in mRNA degradation pathways. The inhibition mechanism involves binding to the active site of these enzymes, preventing substrate access and subsequent enzymatic activity.

Inhibition Studies

Research has demonstrated that various derivatives of purine-2,6-dione exhibit significant inhibitory effects on ribonuclease activity. For instance:

- Compound NSC-86353 was found to inhibit Caf1 with an IC50 value of 22.8 μM .

- Modifications to the benzyl moiety significantly affected inhibitory potency; for example, substituting it with a methyl group led to a reduction in activity by over tenfold .

Structure-Activity Relationship (SAR)

The structure of 1H-Purine-2,6-dione derivatives plays a critical role in their biological activity:

- Bulky Substituents: Compounds with larger substituents at the N7 position enhance binding affinity due to favorable interactions with the enzyme's active site .

- Hydroxyl Groups: The presence of hydroxyl groups at specific positions contributes to polar interactions that stabilize binding .

Study 1: Inhibition of Caf1

In a biochemical assay involving fluorescence-based detection:

- Several compounds were synthesized and tested for their ability to inhibit Caf1 activity.

- The most potent inhibitors were identified and characterized based on their structural features and binding affinities .

Study 2: Selectivity Profiles

A detailed investigation into selectivity revealed that compounds containing aromatic groups linked via a two-carbon spacer displayed reduced selectivity but maintained potent inhibitory effects against both Caf1 and PARN. This suggests that while selectivity is essential for therapeutic applications, potency can sometimes outweigh selectivity in certain contexts .

Data Table: Inhibitory Potency of Selected Compounds

| Compound Name | IC50 (μM) | Target Enzyme | Structural Features |

|---|---|---|---|

| NSC-86353 | 22.8 | Caf1 | Benzyl moiety |

| NSC-85703 | >200 | Caf1 | Methyl substitution |

| Compound 8j | <0.5 | Caf1 | N3-(N,N-dimethylamino)propyl group |

Q & A

Q. What are the recommended synthetic routes for preparing this xanthine derivative, and how can purity be optimized?

The synthesis of alkylxanthine derivatives typically involves alkylation of theophylline analogues or condensation reactions with substituted amines. For example, 7-substituted xanthines are synthesized via nucleophilic substitution at the 7-position using benzyl halides or propylating agents under basic conditions (e.g., K₂CO₃ in DMF) . Purity optimization requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.5 in 9:1 CHCl₃/MeOH) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) be applied to characterize this compound?

- FTIR : Key peaks include ~1690–1650 cm⁻¹ (C=O stretching of purine dione), ~3100 cm⁻¹ (aromatic C-H from benzyl group), and ~2950 cm⁻¹ (aliphatic C-H from propyl chains) .

- ¹H NMR : Expect signals at δ 1.0–1.5 ppm (propyl CH₃/CH₂), δ 4.5–5.0 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (benzyl aromatic protons). The absence of NH protons confirms complete alkylation .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₁₈H₂₄N₄O₂, MW 340.4 g/mol) and fragments corresponding to propyl or benzyl cleavage .

Q. What safety precautions are critical during handling?

Referencing structurally similar xanthines:

- Hazards : Acute toxicity (oral LD₅₀ ~300 mg/kg in rats), skin/eye irritation .

- Protocols : Use PPE (nitrile gloves, lab coat), work in a fume hood to avoid inhalation, and store in airtight containers away from light. In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate adenosine receptor antagonism?

- Methodology :

- Substituent Variation : Compare binding affinity (Ki) of dipropyl-benzyl derivatives against A₁/A₂ₐ receptors using radioligand assays (e.g., [³H]DPCPX for A₁) .

- Functional Assays : Test inhibition of cAMP production in HEK293 cells expressing recombinant receptors .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor hydrophobic pockets, focusing on benzyl and propyl groups .

- Key Metrics : IC₅₀ values <100 nM indicate high potency. Correlate lipophilicity (logP ~2.5) with blood-brain barrier permeability for CNS-targeted agents .

Q. What strategies resolve contradictions in solubility and bioavailability data for this compound?

- Solubility Enhancement :

- Co-solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility (test via shake-flask method) .

- Salt Formation : Screen with HCl or maleic acid to increase dissolution rates .

- Bioavailability Analysis : Conduct pharmacokinetic studies in rodents, measuring Cmax and Tmax after oral administration. Compare with intravenous data to calculate absolute bioavailability .

Q. How can computational methods predict metabolic stability and toxicity?

- Metabolism Prediction :

- Toxicity Profiling :

- Ames test for mutagenicity and hERG inhibition assays for cardiotoxicity risks .

- Leverage Tox21 database to cross-reference structural alerts (e.g., purine core) .

Methodological Challenges

Q. How to optimize HPLC conditions for separating closely related xanthine analogues?

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 10% B to 90% B over 25 min.

- Detection : UV at 274 nm (λmax for purine diones). Adjust pH to 3.0 to minimize peak tailing .

Q. What in vitro models best replicate blood-brain barrier penetration for CNS-targeted studies?

- BBB Models :

Data Interpretation

Q. How to reconcile discrepancies between in vitro receptor binding and in vivo efficacy?

- Possible Factors :

- Validation : Perform microdialysis in target tissues (e.g., striatum for A₂ₐ effects) to correlate drug levels with pharmacodynamic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.